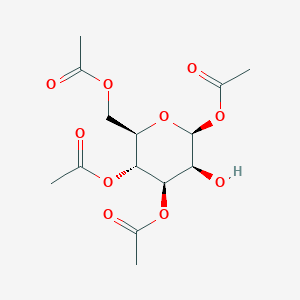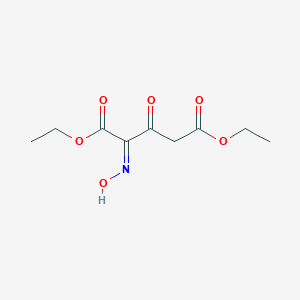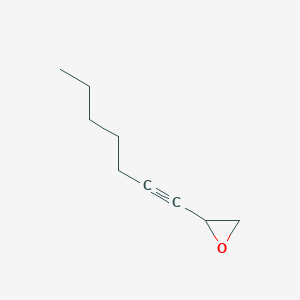
1,3,4,6-四-O-乙酰基-β-D-甘露吡喃糖
描述
1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose is a derivative of mannose, a simple sugar that is a constituent of many polysaccharides. This compound is often used in organic synthesis and carbohydrate chemistry due to its protective acetyl groups, which make it a valuable intermediate in various chemical reactions .
科学研究应用
1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Industry: Utilized in the production of various glycosylated products.
作用机制
Target of Action
1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose is primarily used as an intermediate in the preparation of precursors of 2-[18F]fluoro-2-deoxy-D-glucose . The primary targets of these precursors are glucose transporters and hexokinase, which play crucial roles in glucose metabolism .
Mode of Action
The compound, being a mannose derivative, mimics the structure of glucose. It is taken up by cells through glucose transporters. Once inside the cell, it is phosphorylated by hexokinase, a key enzyme in the glycolytic pathway . This results in trapping the compound inside the cell, allowing for its detection in positron emission tomography (PET) scans .
Biochemical Pathways
The compound affects the glucose metabolism pathway. After being taken up by the cell, it is phosphorylated by hexokinase, resulting in its retention within the cell . This alters the normal flow of the glycolytic pathway, leading to an accumulation of the compound that can be detected in PET scans .
Pharmacokinetics
The ADME properties of 1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose are largely determined by its structural similarity to glucose. It is readily absorbed and distributed throughout the body due to its ability to be transported via glucose transporters . The compound is metabolized in cells by hexokinase .
Result of Action
The primary result of the action of 1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose is its accumulation in cells, which can be detected using PET scans . This allows for the visualization of glucose metabolism in different tissues, aiding in the diagnosis and monitoring of various diseases, including cancer .
Action Environment
The action, efficacy, and stability of 1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose can be influenced by various environmental factors. For instance, the presence of other glucose analogs can compete with the compound for uptake by glucose transporters, potentially affecting its efficacy . Additionally, the compound’s stability may be affected by factors such as pH and temperature .
准备方法
Synthetic Routes and Reaction Conditions
1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose can be synthesized through the acetylation of mannose. The process typically involves the reaction of mannose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include maintaining the reaction mixture at a low temperature to prevent decomposition and ensure high yield .
Industrial Production Methods
In industrial settings, the production of 1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the product .
化学反应分析
Types of Reactions
1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed to yield mannose.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions.
Substitution: Common reagents include nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Produces mannose.
Substitution: Yields various mannose derivatives depending on the substituent introduced.
相似化合物的比较
Similar Compounds
1,3,4,6-Tetra-O-acetyl-beta-d-glucopyranose: Similar in structure but derived from glucose.
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-beta-d-glucopyranose: Contains an amino group, making it useful in different biochemical applications.
Uniqueness
1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose is unique due to its specific acetylation pattern and its derivation from mannose. This makes it particularly valuable in the synthesis of mannose-containing oligosaccharides and glycoconjugates .
属性
IUPAC Name |
[(2R,3R,4R,5S,6S)-3,4,6-triacetyloxy-5-hydroxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-5-10-12(21-7(2)16)13(22-8(3)17)11(19)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11+,12-,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBHJRVMGYVXKK-XVIXHAIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)O)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC(=O)C)O)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428485 | |
| Record name | 1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18968-05-3 | |
| Record name | β-D-Mannopyranose, 1,3,4,6-tetraacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18968-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-D-Mannopyranose, 1,3,4,6-tetraacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose in the synthesis of p-nitrophenyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside?
A1: 1,3,4,6-Tetra-O-acetyl-beta-d-mannopyranose serves as a glycosyl acceptor in the synthesis of p-nitrophenyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside []. It reacts with tetra-O-acetyl-alpha-D-mannopyranosyl bromide, acting as the glycosyl donor, to form the desired disaccharide octaacetate. This reaction is a key step in synthesizing the final p-nitrophenyl mannobioside.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid](/img/structure/B125370.png)

![4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B125375.png)

![5-(3-Chloropropyl)-5H-dibenzo[b,f]azepine](/img/structure/B125378.png)
![2-[3-Amino-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B125379.png)






